molecular formula C6HF13 B13432617 1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane CAS No. 1980062-87-0

1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane

Cat. No.: B13432617
CAS No.: 1980062-87-0
M. Wt: 320.05 g/mol
InChI Key: UTLCCTBINYHEBC-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane is a fluorinated organic compound with the molecular formula C6HF13. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane typically involves the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The specific steps are as follows:

  • Clean and dry a 500 ml reaction flask.
  • Add methyl methanesulfonate and perfluoro-2,3-epoxy-2-methylpentane to the flask.
  • Stir the mixture under controlled temperature and pressure conditions to facilitate the reaction.
  • Purify the product using standard separation techniques such as distillation or chromatography.

Chemical Reactions Analysis

1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Reagents and Conditions: Common reagents used in these reactions include strong bases or acids, and the reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Scientific Research Applications

1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its stability and reactivity.

    Biology and Medicine: The compound’s unique properties make it useful in the development of pharmaceuticals and diagnostic agents.

    Industry: It is employed in the production of specialty chemicals, coatings, and lubricants.

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane is primarily based on its ability to interact with other molecules through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various molecular targets, influencing their chemical behavior. These interactions can affect molecular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane can be compared with other fluorinated compounds such as:

Properties

CAS No.

1980062-87-0

Molecular Formula

C6HF13

Molecular Weight

320.05 g/mol

IUPAC Name

1,1,1,2,3,3,4,4,5,5-decafluoro-2-(trifluoromethyl)pentane

InChI

InChI=1S/C6HF13/c7-1(8)2(9,10)4(12,13)3(11,5(14,15)16)6(17,18)19/h1H

InChI Key

UTLCCTBINYHEBC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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